molecular formula C6H11Br2N3S B1451236 4,5,6,7-Tetrahydro[1,3]thiazolo[5,4-c]pyridin-2-amine dihydrobromide CAS No. 1184964-76-8

4,5,6,7-Tetrahydro[1,3]thiazolo[5,4-c]pyridin-2-amine dihydrobromide

Cat. No. B1451236
M. Wt: 317.05 g/mol
InChI Key: WSYOBFPJSWHLHC-UHFFFAOYSA-N
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Description

“4,5,6,7-Tetrahydro[1,3]thiazolo[5,4-c]pyridin-2-amine dihydrobromide” is a chemical compound . It is also known as "5-Methyl-4,5,6,7-tetrahydro[1,3]thiazolo[5,4-c]pyridin-2-amine dihydrobromide" .


Molecular Structure Analysis

The molecular formula of this compound is C6H10BrN3S . The InChI code is 1S/C6H9N3S.2BrH/c7-6-9-4-1-2-8-3-5(4)10-6;;/h8H,1-3H2,(H2,7,9);2*1H .


Chemical Reactions Analysis

There is limited information available on the specific chemical reactions involving this compound .


Physical And Chemical Properties Analysis

This compound is a white solid that is soluble in water and organic solvents . It has a molecular weight of 236.13 .

Scientific Research Applications

Chemical Properties and Synthesis

  • Variability in Chemistry and Properties : A review highlights the chemistry of compounds containing pyridine derivatives and their complexes, summarizing preparation procedures, properties, spectroscopic properties, structures, and biological and electrochemical activity. This suggests a potential interest in exploring unknown analogues of related structures for various applications (Boča, Jameson, & Linert, 2011).

  • Synthesis and Biological Properties : The literature on the synthesis of phosphorylated azoles, including their chemical and biological properties, indicates the broad utility of such compounds in developing pharmaceuticals and agrochemicals due to their diverse biological activities (Abdurakhmanova et al., 2018).

Potential Applications

  • Optical Sensors and Biological Applications : Pyrimidine derivatives are highlighted for their use as optical sensors and in various biological and medicinal applications, demonstrating the versatility of such heterocyclic compounds in sensing and therapeutic contexts (Jindal & Kaur, 2021).

  • Heterocyclic N-oxide in Drug Development : A review focuses on the synthesis, organic synthesis applications, and medicinal applications of heterocyclic N-oxide derivatives, including pyridine and indazole derivatives, which are crucial in designing catalysts and pharmaceuticals with anticancer, antibacterial, and anti-inflammatory activities (Li et al., 2019).

Safety And Hazards

This compound is classified as an irritant . It is recommended to handle it with appropriate safety measures, such as wearing protective eyewear and gloves, and ensuring good ventilation in the laboratory .

properties

IUPAC Name

4,5,6,7-tetrahydro-[1,3]thiazolo[5,4-c]pyridin-2-amine;dihydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3S.2BrH/c7-6-9-4-1-2-8-3-5(4)10-6;;/h8H,1-3H2,(H2,7,9);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSYOBFPJSWHLHC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC2=C1N=C(S2)N.Br.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11Br2N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,5,6,7-Tetrahydro[1,3]thiazolo[5,4-c]pyridin-2-amine dihydrobromide

Synthesis routes and methods

Procedure details

4.55 g thiourea was added to 15.2 g 3-Bromo-piperidin-4-one hydrobromide in 152 mL ethanol and refluxed for 20 h. The reaction was cooled and the solid was filtered, washed with ethanol and dried to give 15.8 g of the desired product., (M+H)+: 184
Quantity
4.55 g
Type
reactant
Reaction Step One
Quantity
15.2 g
Type
reactant
Reaction Step One
Quantity
152 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4,5,6,7-Tetrahydro[1,3]thiazolo[5,4-c]pyridin-2-amine dihydrobromide
Reactant of Route 2
4,5,6,7-Tetrahydro[1,3]thiazolo[5,4-c]pyridin-2-amine dihydrobromide
Reactant of Route 3
4,5,6,7-Tetrahydro[1,3]thiazolo[5,4-c]pyridin-2-amine dihydrobromide
Reactant of Route 4
Reactant of Route 4
4,5,6,7-Tetrahydro[1,3]thiazolo[5,4-c]pyridin-2-amine dihydrobromide
Reactant of Route 5
4,5,6,7-Tetrahydro[1,3]thiazolo[5,4-c]pyridin-2-amine dihydrobromide
Reactant of Route 6
4,5,6,7-Tetrahydro[1,3]thiazolo[5,4-c]pyridin-2-amine dihydrobromide

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